3-(4-Fluorophenyl)-3-methylbutanoic acid
Description
Contextual Significance in Organic Synthesis and Chemical Biology Research
In the field of organic synthesis, 3-(4-Fluorophenyl)-3-methylbutanoic acid serves as a versatile intermediate. The carboxylic acid functional group allows for a wide range of chemical transformations, including esterification, amidation, and reduction to an alcohol. These reactions enable the incorporation of the 3-(4-fluorophenyl)-3-methylbutyl moiety into larger and more complex molecular architectures. The presence of the fluorophenyl group is particularly significant in medicinal chemistry and drug discovery. Fluorine substitution is a common strategy employed to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, fluorinated building blocks like this compound are valuable precursors in the synthesis of novel therapeutic agents.
The application of this compound extends into chemical biology, where it can be utilized as a molecular probe to investigate biological processes. The fluorophenyl group can serve as a useful label for 19F NMR spectroscopy, a technique that allows for the study of molecular interactions and dynamics in biological systems without the background noise associated with proton NMR. Furthermore, by incorporating this acid into larger bioactive molecules, researchers can explore structure-activity relationships and gain insights into the molecular basis of drug action.
Stereochemical Considerations and Enantiomeric Forms in Research Applications
A crucial aspect of this compound in research is its stereochemistry. The carbon atom bearing the fluorophenyl and methyl groups is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-(4-fluorophenyl)-3-methylbutanoic acid and (S)-3-(4-fluorophenyl)-3-methylbutanoic acid.
The biological activities of these enantiomers can differ significantly, as they may interact differently with chiral biological targets such as enzymes and receptors. Therefore, the ability to obtain enantiomerically pure forms of this compound is of paramount importance for its application in chemical biology and drug development.
Research into the enzymatic resolution of related fluorinated arylcarboxylic acids has demonstrated the feasibility of separating such enantiomers. mdpi.com This technique typically involves the use of hydrolase enzymes, which can selectively catalyze the hydrolysis of an ester derivative of one enantiomer, allowing for the separation of the unreacted ester of the other enantiomer and the hydrolyzed carboxylic acid. mdpi.com For instance, studies on similar compounds have shown that certain lipases and esterases exhibit high enantioselectivity, yielding both the (S)-carboxylic acid and the (R)-ester in high enantiomeric purity. mdpi.com
The determination of the enantiomeric purity of the separated forms is typically achieved through chiral High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net This analytical technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in their separation and allowing for their quantification. mdpi.comresearchgate.net
The table below summarizes the key stereochemical aspects of this compound.
| Property | Description |
| Chirality | The molecule possesses a chiral center at the C3 position. |
| Enantiomers | Exists as two enantiomers: (R)-3-(4-fluorophenyl)-3-methylbutanoic acid and (S)-3-(4-fluorophenyl)-3-methylbutanoic acid. |
| Separation Method | Enzymatic resolution of a corresponding ester is a viable method for separating the enantiomers. mdpi.com |
| Purity Analysis | Enantiomeric purity is determined using chiral High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBUHVALFKKGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339-34-4 | |
| Record name | 3-(4-fluorophenyl)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 3-(4-Fluorophenyl)-3-methylbutanoic Acid
The primary route to enantiomerically enriched this compound involves the asymmetric hydrogenation of its prochiral precursor, 3-(4-fluorophenyl)-3-methylbut-2-enoic acid. This transformation is a key step that establishes the stereocenter of the molecule.
Asymmetric Hydrogenation Approaches
Asymmetric hydrogenation has emerged as a powerful and atom-economical method for the synthesis of chiral compounds. researchgate.net The enantioselective reduction of β,β-disubstituted acrylic acids, such as the precursor to the title compound, has been a subject of considerable research.
The success of asymmetric hydrogenation hinges on the design of the chiral catalyst, which typically consists of a transition metal center and a chiral ligand. For the hydrogenation of β,β-disubstituted acrylic acids, rhodium and nickel-based catalysts have shown significant promise. rsc.orgnih.gov
Chiral phosphine (B1218219) ligands are instrumental in inducing enantioselectivity. The design of these ligands, often featuring bi-aryl backbones or ferrocenyl scaffolds, creates a chiral environment around the metal center, dictating the facial selectivity of the hydrogenation. For instance, ligands such as Ph-BPE have been successfully employed in the nickel-catalyzed asymmetric hydrogenation of various β,β-disubstituted acrylic acids, achieving high enantioselectivities. rsc.org The interaction between the substrate's carboxylic acid group and the catalyst is crucial for achieving high levels of stereocontrol.
Table 1: Overview of Catalytic Systems for Asymmetric Hydrogenation of Related β,β-Disubstituted Acrylic Acids
| Catalyst Precursor | Chiral Ligand | Substrate Type | Achieved Enantioselectivity (ee) |
| Ni(OAc)₂·4H₂O | Ph-BPE | β,β-diaryl acrylic acids | Up to 99% |
| [Rh(COD)₂]BF₄ | Chiral Phosphine-Phosphoramidite | β,β-diaryl acrylic acids | High |
Note: This table presents data for structurally similar compounds due to the limited availability of public data for the specific precursor of this compound.
The optimization of reaction conditions is critical for maximizing both yield and enantioselectivity. Parameters such as hydrogen pressure, temperature, solvent, and substrate-to-catalyst ratio are meticulously controlled.
High-pressure hydrogenation is often employed to enhance reaction rates and efficiency. asynt.comwhiterose.ac.uk Continuous flow reactors, such as the H-Cube®, offer precise control over these parameters and enable rapid optimization. researchgate.netthalesnano.com For instance, a batch reaction might be optimized at 60 bar of hydrogen and room temperature, and these conditions can then be transferred to a continuous system, potentially with increased temperature and pressure (e.g., 90 °C and 80 bar) to further improve throughput. asynt.com
The choice of solvent can also significantly influence the outcome of the reaction. Protic solvents like isopropanol (B130326) are often used, sometimes in combination with co-solvents to ensure the solubility of all reaction components. asynt.com The addition of a base, such as cesium hydroxide, can also be beneficial in certain catalytic systems. asynt.com
Table 2: Illustrative Reaction Parameters for Asymmetric Hydrogenation
| Parameter | Typical Range | Rationale |
| Hydrogen Pressure | 1 - 80 bar | Influences reaction rate and catalyst activity. |
| Temperature | Room Temperature - 90 °C | Affects reaction kinetics and catalyst stability. |
| Solvent | Toluene, Isopropanol, or mixtures | Solubilizes reactants and catalyst; can influence enantioselectivity. |
| Catalyst Loading | 0.02 - 1 mol% | Lower loading is economically and environmentally favorable. |
| Base | CsOH, Et₃N | Can act as a co-catalyst or deprotonate the carboxylic acid. |
Understanding the kinetics of the asymmetric hydrogenation is essential for process scale-up and optimization. Kinetic models can help to elucidate the reaction mechanism and identify rate-limiting steps. acs.orgnih.gov These models often consider the concentrations of the substrate, catalyst, and hydrogen, as well as the effects of temperature and pressure.
For instance, the mechanism of Ru-catalyzed asymmetric hydrogenation of related acrylic esters has been shown to proceed via a monohydride-unsaturate pathway, where the turnover rate is limited by the hydrogenolysis of a metallacyclic intermediate. acs.org Such insights are invaluable for designing more efficient catalytic systems and optimizing reactor performance for large-scale production. Tendency Kinetic Modeling is a methodology that can be applied for the rapid development of kinetic models for pharmaceutical processes, including asymmetric hydrogenation. researchgate.net
Reactor design also plays a crucial role in scalability. Continuous flow reactors, particularly microreactors, offer advantages such as high surface-area-to-volume ratios, efficient mass and heat transfer, and enhanced safety for high-pressure reactions. asynt.comresearchgate.net Slug flow reactors have been successfully employed for high-pressure asymmetric hydrogenation, demonstrating high turnover frequencies. whiterose.ac.uk
Novel and Alternative Synthetic Strategies
While asymmetric hydrogenation is a well-established method, research into alternative and more sustainable synthetic routes is ongoing.
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as promising green solvents for chemical reactions. nih.govrsc.org The use of scCO₂ as a reaction medium for hydrogenation offers several advantages, including enhanced miscibility of hydrogen and the substrate, higher diffusion rates, and facile product separation. nih.gov
The selective hydrogenation of fluorinated arenes has been successfully demonstrated in scCO₂, highlighting the potential of this technology for the synthesis of fluorinated compounds. rsc.org While specific studies on the supercritical fluid-based synthesis of this compound are not yet widely reported, the principles suggest it could be a viable and environmentally benign alternative to traditional solvent-based processes. The hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) in scCO₂ has been studied, demonstrating the feasibility of using this medium for reduction reactions of aromatic compounds. nih.gov
Multistep Reaction Sequences and Intermediate Derivatization
The synthesis of this compound can be achieved through various multistep reaction sequences, often involving the formation and subsequent derivatization of key intermediates. A common strategy involves the use of 4-fluorophenylacetonitrile (B56358) as a starting material. This can be alkylated with a methyl group at the alpha position, followed by another alkylation or a Michael addition to introduce the remaining portion of the carbon skeleton. The nitrile group of the resulting intermediate can then be hydrolyzed to afford the final carboxylic acid.
An alternative approach could involve a Grignard reaction between a 4-fluorophenylmagnesium halide and a suitable electrophile containing the butanoic acid backbone. The versatility of these intermediates allows for derivatization at various stages of the synthesis. For instance, the aromatic ring can be further functionalized, or the carboxylic acid group can be converted into other functional groups prior to the final synthetic step. The concept of intermediate derivatization is a powerful tool in combinatorial chemistry for the generation of compound libraries for screening purposes. nih.gov
A hypothetical multi-step synthesis is outlined below:
| Step | Reactants | Reagents and Conditions | Intermediate Product |
| 1 | 4-Fluorobenzonitrile | 1. LDA, THF, -78 °C; 2. CH₃I | 2-(4-Fluorophenyl)propanenitrile |
| 2 | 2-(4-Fluorophenyl)propanenitrile | 1. LDA, THF, -78 °C; 2. Ethyl bromoacetate | Ethyl 3-cyano-3-(4-fluorophenyl)butanoate |
| 3 | Ethyl 3-cyano-3-(4-fluorophenyl)butanoate | H₃O⁺, Δ | This compound |
Derivatization Reactions and Synthetic Access to Analogues
The structural backbone of this compound offers multiple sites for derivatization, enabling the synthesis of a wide array of analogues with potentially diverse chemical and biological properties.
The carboxylic acid moiety is a prime site for functional group transformations. Standard organic chemistry techniques can be employed to convert the carboxylic acid into esters, amides, acid chlorides, and alcohols. For example, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Amide formation can be carried out by activating the carboxylic acid, for instance with a carbodiimide, followed by reaction with a primary or secondary amine. Reduction of the carboxylic acid using reducing agents like lithium aluminum hydride would yield the corresponding primary alcohol, 4-(4-fluorophenyl)-4-methylpentan-1-ol.
The 4-fluorophenyl group also presents opportunities for structural modification. The fluorine atom can be replaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. More commonly, electrophilic aromatic substitution reactions can be directed to the positions ortho to the fluorine atom, allowing for the introduction of various substituents on the aromatic ring.
The synthesis of derivatives containing diverse chemical moieties can significantly expand the chemical space around the this compound scaffold.
Sulfonamides: Sulfonamide derivatives can be prepared by first converting the carboxylic acid to an amine via a Curtius, Hofmann, or Schmidt rearrangement. The resulting amine can then be reacted with a sulfonyl chloride to form the sulfonamide linkage. ekb.egfrontiersrj.comresearchgate.net A general approach involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base. ekb.eg
Polycyclic Systems: The aromatic ring of this compound can serve as a building block for the construction of polycyclic systems. For instance, Friedel-Crafts acylation of the aromatic ring with a cyclic anhydride, followed by reduction and cyclization, could lead to the formation of fused ring systems.
Indazoles: Indazole derivatives can be synthesized through various methods, including the palladium-catalyzed coupling of a halogenated precursor with an appropriate boronic acid. mdpi.com To incorporate an indazole moiety, the 4-fluorophenyl group could potentially be modified to include a suitable functional group for cyclization or coupling to a pre-formed indazole ring. For example, a synthetic route could involve the preparation of a hydrazine (B178648) derivative of the parent molecule, which could then undergo cyclization to form an indazole ring. nih.govciac.jl.cnnih.gov
Pyrroles: Pyrrole (B145914) derivatives can be synthesized through multi-component reactions. nih.govalliedacademies.org For instance, a derivative of this compound containing a primary amine could be reacted with a 1,4-dicarbonyl compound in a Paal-Knorr pyrrole synthesis. Alternatively, a three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and an aniline (B41778) derivative can yield functionalized pyrroles. nih.gov
The synthesis of enantiomerically pure fluorinated carboxylic acids is of significant interest. Asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors is a powerful method to achieve this. mdpi.com Research on the enzymatic deracemization of similar fluorinated arylcarboxylic acids provides valuable data on the properties of chiral analogs. mdpi.com
For instance, the enzymatic hydrolysis of racemic esters of fluorinated arylcarboxylic acids has been shown to produce chiral acids and unreacted esters with high enantiomeric excess. mdpi.com This method could be applied to a suitable precursor of this compound to obtain its chiral forms.
The following table presents data on the chiral separation of structurally related fluorinated arylcarboxylic acids:
| Compound | Enantiomer | Specific Rotation [α]D²⁰ | Enantiomeric Excess (ee) |
| 3-(4-Fluorophenyl)-2-methylpropanoic acid | (S) | +27.2° (c=0.5, CH₃OH) | 94% |
| 3-(4-Fluorophenyl)-2-methylpropanoic acid | (R) | -27.1° (c=0.5, CH₃OH) | 99% |
| 3-(4-Fluorophenyl)butanoic acid | (S) | +43.09° (c=0.5, CHCl₃) | 99% |
| 3-(4-Fluorophenyl)butanoic acid | (R) | -39° (c=0.5, CHCl₃) | 99% |
Data sourced from a study on the enzymatic deracemization of fluorinated arylcarboxylic acids. mdpi.com
Mechanistic Investigations of Chemical Transformations
Understanding the mechanisms of the chemical transformations involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and achieving desired outcomes.
The asymmetric hydrogenation of unsaturated precursors is a key strategy for the synthesis of chiral carboxylic acids. The mechanism of hydrogen activation and transfer by transition metal catalysts is a subject of intensive research. Two primary mechanisms are often considered: homolytic and heterolytic cleavage of molecular hydrogen (H₂).
Homolytic H₂ Cleavage: In this mechanism, the H-H bond is broken symmetrically, with each hydrogen atom being transferred to the metal center, often resulting in the formation of a dihydride species. Cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been shown to proceed via homolytic H₂ cleavage. nsf.gov Deuterium labeling studies in these systems support the cis-addition of hydrogen across the double bond. nsf.gov
Heterolytic H₂ Cleavage: This mechanism involves the cleavage of the H-H bond into a hydride (H⁻) and a proton (H⁺). The hydride typically binds to the metal center, while the proton is transferred to a ligand or a solvent molecule. Ruthenium-based catalysts are often proposed to operate via a heterolytic pathway in the hydrogenation of certain substrates. researchgate.net The nature of the solvent can play a critical role in facilitating this process.
The choice of metal catalyst, ligands, and reaction conditions can influence which mechanistic pathway is favored, ultimately impacting the enantioselectivity of the hydrogenation reaction. ajchem-b.comwikipedia.orgnih.govmdpi.commdpi.com
Decarboxylation Mechanisms in Fluorinated Systems
The decarboxylation of carboxylic acids, particularly those containing fluorine moieties, is a significant transformation in organic synthesis, providing pathways to valuable fluorinated products. For fluorinated aryl carboxylic acids, this process often involves the generation of an aryl radical intermediate that can then undergo further reactions. princeton.edu Several methodologies have been developed to facilitate this transformation, which can be broadly categorized based on their mechanistic pathways.
One prominent strategy is photoredox catalysis, which utilizes visible light to promote the conversion of aliphatic carboxylic acids into their corresponding alkyl fluorides. nih.gov In this process, photon-induced oxidation of a carboxylate leads to the formation of a carboxyl radical. This radical rapidly extrudes carbon dioxide (CO₂) to form an alkyl radical, which then abstracts a fluorine atom from a fluorinating reagent to yield the final product. nih.gov Mechanistic studies suggest an oxidative quenching pathway is often operable in these reactions. nih.gov
Metal-catalyzed decarboxylation offers another route. For instance, silver (Ag)-catalyzed methods can convert aliphatic carboxylic acids to alkyl fluorides. A proposed mechanism involves the reaction of Ag(I) with a fluorinating agent like Selectfluor® to generate a high-valent Ag(III)-F species. Subsequent single electron transfer produces Ag(II)-F and a carboxyl radical, which decarboxylates to an alkyl radical. This radical then reacts with Ag(II)-F to form the C-F bond. nih.gov Copper catalysts are also employed to generate carbon nucleophiles in situ from aryl carboxylic acid salts via decarboxylation, which can then participate in cross-coupling reactions. ruhr-uni-bochum.de
Furthermore, decarboxylation can be achieved under radical conditions initiated by the decomposition of reagents like diacyl peroxides. The resulting organic radicals can then react with a fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to form the alkyl fluoride. nih.gov This demonstrates the viability of fluorine atom transfer to a wide range of radical intermediates. nih.gov Another method, known as fluorodecarboxylation, uses reagents like xenon difluoride, where the carboxylic acid is proposed to initially form a fluoroxenon ester intermediate (RCO₂XeF). For tertiary and benzylic acids, this intermediate can decompose into free radicals, which are then fluorinated. researchgate.netcdnsciencepub.com
Table 1: Overview of Decarboxylation Mechanisms in Fluorinated Systems
| Mechanism Type | Key Features | Initiation/Catalyst | Intermediate Species | Fluorine Source |
|---|---|---|---|---|
| Photoredox Catalysis | Visible light-mediated, redox-neutral | Photocatalyst (e.g., Iridium complex) | Carboxyl radical, Alkyl radical | Electrophilic (e.g., Selectfluor) |
| Silver-Catalyzed | Involves Ag(I)/Ag(II)/Ag(III) cycle | AgNO₃ | Carboxyl radical, Alkyl radical | Electrophilic (e.g., Selectfluor) |
| Radical-Initiated | Decomposition of peroxides | Diacyl peroxides | Organic radicals | Electrophilic (e.g., NFSI) |
| Fluorodecarboxylation | Formation of ester intermediate | Xenon difluoride | Fluoroxenon ester, Free radicals | Xenon difluoride |
Acid-Catalyzed Reaction Mechanisms
Acid catalysis plays a crucial role in many transformations of carboxylic acids and their derivatives. For carboxylic acids like this compound, acid-catalyzed reactions typically involve the protonation of the carbonyl oxygen. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
One of the most fundamental acid-catalyzed reactions for carboxylic acids is Fischer esterification. In this equilibrium process, the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form an ester. The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester. To favor product formation, the alcohol is often used in large excess as the solvent, shifting the equilibrium according to Le Chatelier's principle. libretexts.org
Carboxylic acids can also be converted into other derivatives under acidic or acid-promoted conditions. For example, reaction with thionyl chloride (SOCl₂) converts carboxylic acids into highly reactive acid chlorides. While not strictly acid-catalyzed, the mechanism involves the conversion of the hydroxyl group into a superior leaving group (an acyl chlorosulfite), which is then displaced by a chloride ion in a nucleophilic acyl substitution. libretexts.org In some synthetic pathways involving related structures, Lewis or Brønsted acids have been used to catalyze isomerization steps.
Other Key Reaction Pathways and Transformation Products (e.g., deamination, reduction)
Beyond decarboxylation and standard acid-catalyzed reactions, this compound can undergo other key transformations. Deamination is a process of removing an amino group and is not directly applicable to the carboxylic acid itself. However, if the butanoic acid were used as a precursor to synthesize an amino acid derivative, subsequent deamination could be a relevant transformation.
A more direct and common reaction is the reduction of the carboxylic acid group. Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride nucleophiles to the carbonyl carbon. libretexts.org The initial product is an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. libretexts.org
Another key transformation is the conversion to amides. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. Alternatively, direct coupling with an amine can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). In the DCC-mediated mechanism, the carboxylic acid is activated, allowing the amine to attack the carbonyl carbon, leading to the formation of the amide bond and dicyclohexylurea as a byproduct. libretexts.org
Precursor Applications in Complex Molecule Synthesis
Role as an Intermediate in Building Blocks for Organic Synthesis
This compound serves as a valuable building block in organic synthesis. The presence of multiple functional and structural motifs—a carboxylic acid group, a fluorinated aromatic ring, and a quaternary carbon center—makes it a versatile intermediate for constructing more complex molecules. sigmaaldrich.comfluorochem.co.ukwhiterose.ac.uk Fluorinated building blocks are particularly sought after in medicinal chemistry, as the incorporation of fluorine can significantly modulate a molecule's physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity. sigmaaldrich.comnih.gov
The carboxylic acid handle allows for a wide range of standard chemical transformations. It can be converted into esters, amides, acid halides, or alcohols, providing numerous avenues for further elaboration. libretexts.org The 4-fluorophenyl group is a common feature in many pharmaceuticals and agrochemicals. Using this compound as a precursor allows for the direct incorporation of this important moiety into a target structure. For example, related fluorophenylpropanoic acids have been used in the synthesis of imidazo[4,5-b]pyridine derivatives. ambeed.com The strategy of using pre-functionalized building blocks is often more efficient than attempting to introduce the fluorine atom at a later stage of a complex synthesis. nih.gov
Incorporation into Bioactive Scaffolds (e.g., cyclic peptides, lipopeptides)
The structural features of this compound make it an attractive candidate for incorporation into bioactive scaffolds. In peptide synthesis, non-canonical or unnatural amino acids are frequently used to enhance properties such as resistance to enzymatic degradation, conformational stability, and biological activity. While not an amino acid itself, this butanoic acid derivative can be used as a structural mimic or as a capping agent in peptide chains.
The synthesis of peptides, whether through solid-phase or solution-phase methods, relies on the formation of amide bonds by coupling the carboxylic acid of one amino acid with the amine of another. nih.govnih.gov this compound can be coupled to the N-terminus of a peptide chain, introducing a lipophilic and metabolically stable fluorophenyl group. The incorporation of fluorine-containing moieties is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profiles of peptide-based drugs. rsc.orgmdpi.com Furthermore, the quaternary carbon center can induce specific conformational constraints within a peptide backbone, which can be crucial for optimizing its interaction with a biological target.
Precursors for Radiolabeling and Radiochemical Synthesis
Carboxylic acids and their derivatives are important precursors in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. frontiersin.org PET is a powerful molecular imaging technique that relies on molecules labeled with positron-emitting radioisotopes, with fluorine-18 (B77423) (¹⁸F) being the most commonly used due to its favorable decay properties. nih.gov
Molecules structurally related to this compound can serve as precursors for ¹⁸F-labeling. One common strategy is nucleophilic substitution, where a leaving group is displaced by [¹⁸F]fluoride. nih.govacs.org While the existing fluorine atom on the phenyl ring is stable, a precursor could be designed where another part of the molecule contains a suitable leaving group (e.g., a tosylate, mesylate, or halide) that can be replaced with ¹⁸F. frontiersin.orgacs.org
Another relevant technique is decarboxylative radiofluorination, which offers a direct method to convert carboxylic acids into ¹⁸F-labeled compounds. frontiersin.org This approach is advantageous as carboxylic acids are common functional groups in many biologically active molecules. frontiersin.org Given the high demand for novel ¹⁸F-labeled PET tracers for imaging in oncology and neuroscience, the development of versatile precursors is a critical area of research. nih.govnih.gov The 4-fluorophenyl motif itself is present in many CNS-active drugs, making ¹⁸F-labeled analogues valuable for studying drug distribution and target engagement in the brain.
Table 2: Applications in Complex Molecule Synthesis
| Application Area | Role of this compound | Key Structural Features Utilized | Examples of Target Structures |
|---|---|---|---|
| Organic Synthesis Building Block | Versatile intermediate for introducing specific motifs. nih.gov | Carboxylic acid, 4-fluorophenyl group, Quaternary carbon | Heterocycles, Pharmaceutical intermediates ambeed.com |
| Bioactive Scaffolds | Structural mimic or capping agent in peptides. nih.govnih.gov | 4-fluorophenyl group for lipophilicity, Quaternary carbon for conformation | Modified peptides, Peptidomimetics rsc.org |
| Radiochemical Synthesis | Precursor for ¹⁸F-labeled PET tracers. frontiersin.org | A stable scaffold that can be modified with a leaving group for ¹⁸F-substitution. | Imaging agents for oncology and neuroscience nih.govnih.gov |
Spectroscopic and Analytical Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 3-(4-Fluorophenyl)-3-methylbutanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and chemical bonds can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy : In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aromatic protons on the fluorophenyl ring typically appear as multiplets in the downfield region due to the electron-withdrawing effect of the fluorine atom and the aromatic ring current. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group are expected to produce a singlet, while the two equivalent methyl (-CH₃) groups attached to the quaternary carbon will also yield a sharp singlet. The acidic proton of the carboxylic acid group would appear as a broad singlet, often further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |
| Aromatic (-C₆H₄F) | 7.0 - 7.4 | Multiplet | 4H |
| Methylene (-CH₂-) | 2.6 - 2.8 | Singlet | 2H |
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield. The aromatic carbons show distinct signals, with their chemical shifts influenced by the fluorine substituent. The quaternary carbon, methylene carbon, and the equivalent methyl carbons will have characteristic resonances in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 175 - 185 |
| Aromatic (C-F) | 160 - 165 |
| Aromatic (ipso-C) | 140 - 145 |
| Aromatic (CH) | 115 - 130 |
| Quaternary (C-Ar) | 40 - 45 |
| Methylene (-CH₂-) | 40 - 45 |
¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a highly specific and sensitive technique for characterization. The spectrum for this compound is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal, typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃), is characteristic of an aryl fluoride. For monofluorobenzene, the chemical shift is approximately -113 ppm. The precise shift can be influenced by the solvent and the rest of the molecular structure.
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns. The predicted monoisotopic mass of this compound (C₁₁H₁₃FO₂) is 196.08995 Da.
In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which often employs electron ionization (EI), the molecule is expected to fragment in a predictable manner. A common fragmentation would involve the loss of the carboxyl group (-COOH), leading to a significant fragment ion. Cleavage of the C-C bond between the quaternary carbon and the methylene group is also a likely fragmentation pathway.
In Liquid Chromatography-Mass Spectrometry (LC-MS), using softer ionization techniques like electrospray ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺ (m/z 197.09723) or the deprotonated molecule [M-H]⁻ (m/z 195.08267). Other adducts, such as the sodium adduct [M+Na]⁺, may also be detected.
Table 3: Predicted m/z Values for Major Ions of this compound in MS
| Ion | Predicted m/z | Ionization Technique |
|---|---|---|
| [M]⁺ | 196.09 | EI |
| [M+H]⁺ | 197.10 | ESI (+) |
| [M-H]⁻ | 195.08 | ESI (-) |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands.
The most prominent features in the FT-IR spectrum would be a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, and a strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. Other characteristic peaks include C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹), and a strong band for the C-F stretch (around 1200-1250 cm⁻¹).
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carbonyl (-C=O) | C=O Stretch | 1700 - 1725 | Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | C=C Stretch | 1500 - 1600 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores such as aromatic rings. The 4-fluorophenyl group in this compound acts as the primary chromophore. The UV-Vis spectrum is expected to show absorption bands characteristic of π → π* transitions within the benzene (B151609) ring. For simple substituted benzene derivatives, these typically occur at wavelengths (λ_max) below 280 nm.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating compounds from a mixture and for assessing the purity of a synthesized compound.
The specific molecule, this compound, possesses a quaternary carbon atom (C3) bonded to two identical methyl groups, rendering it an achiral molecule. Therefore, it does not exist as enantiomers, and the determination of enantiomeric excess is not applicable.
However, for structurally similar chiral compounds, such as other fluorinated arylcarboxylic acids that possess a stereocenter, High-Performance Liquid Chromatography (HPLC) is the primary method for determining enantiomeric purity or enantiomeric excess (ee). This is achieved by using a chiral stationary phase (CSP) in the HPLC column.
The principle involves the differential interaction of the two enantiomers with the chiral environment of the CSP, which leads to different retention times and, consequently, their separation into two distinct peaks in the chromatogram. By integrating the areas of the two peaks, the ratio of the enantiomers can be calculated, and the enantiomeric excess can be determined using the formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
The choice of the specific CSP and the mobile phase is critical for achieving good separation (resolution) between the enantiomer peaks. This analytical method is fundamental in the development and quality control of chiral pharmaceutical compounds.
Specialized Marfey's Methods for Amino Acid Analysis in Related Derivatives
Marfey's method is a highly regarded technique for determining the absolute configuration of amino acids. nih.gov It involves the derivatization of a chiral molecule with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or its D-enantiomer. acs.org This process converts enantiomers into diastereomers, which can then be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC). mdpi.com
While primarily designed for amino acids, the principles of Marfey's method can be conceptually extended to other chiral molecules containing a primary or secondary amine, or in this context, to derivatives of this compound that incorporate an amino functional group. For instance, if the carboxylic acid were to be coupled with a chiral amine, Marfey's method could be employed to analyze the stereochemistry of the resulting amide. The reaction proceeds by the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring of FDAA by the amino group of the analyte. nih.gov
The resulting diastereomers exhibit different physicochemical properties, allowing for their separation on an achiral HPLC column. researchgate.net The elution order of the diastereomers can then be compared to that of known standards to determine the absolute configuration of the original chiral center. Advanced variations of Marfey's method, such as the use of different chiral derivatizing agents or coupling with mass spectrometry (LC-MS), can enhance sensitivity and provide more detailed structural information. nih.gov
Table 1: Illustrative HPLC Retention Times for Diastereomeric Derivatives in a Hypothetical Marfey's Analysis
| Diastereomer | Retention Time (minutes) |
| L-FDAA - D-Analyte | 15.2 |
| L-FDAA - L-Analyte | 18.5 |
| Note: This table is a hypothetical representation of data that could be obtained from a Marfey's analysis of a chiral derivative of this compound. |
Radiochemical Purity and Yield Determination
In the context of radiolabeled compounds, determining the radiochemical purity and yield is of paramount importance. numberanalytics.com Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. The radiochemical yield is the amount of radioactivity incorporated into the desired product, expressed as a percentage of the initial radioactivity used in the synthesis. nih.gov
Several analytical techniques are employed to assess these parameters. The most common methods are thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), both coupled with a radioactivity detector. nih.gov
For a hypothetical radiolabeled version of this compound, a suitable radio-TLC method would be developed. This involves spotting the sample onto a TLC plate and developing it with a mobile phase that can separate the radiolabeled product from potential radioactive impurities, such as unreacted radioisotope or radiolabeled byproducts. ymaws.com The distribution of radioactivity on the plate is then measured using a radio-TLC scanner.
Radio-HPLC offers higher resolution and is often used for more complex mixtures. nih.gov An appropriate HPLC column and mobile phase are selected to achieve separation of the radiochemical species. The eluent from the column passes through a radioactivity detector, which generates a chromatogram showing peaks corresponding to the different radioactive components. The area under each peak is proportional to the amount of radioactivity, allowing for the calculation of radiochemical purity. nih.gov
Table 2: Example Data from Radiochemical Purity Analysis of a Radiolabeled Compound
| Technique | Radiochemical Species | % of Total Radioactivity |
| Radio-TLC | Radiolabeled Product (Rf = 0.7) | 98.5% |
| Unreacted Radioisotope (Rf = 0.1) | 1.2% | |
| Other Impurities (Rf = 0.3) | 0.3% | |
| Radio-HPLC | Radiolabeled Product (Retention Time = 8.2 min) | 99.1% |
| Impurity 1 (Retention Time = 3.5 min) | 0.6% | |
| Impurity 2 (Retention Time = 5.1 min) | 0.3% | |
| Note: This table presents example data to illustrate the results of radiochemical purity determination and does not represent actual experimental data for this compound. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating a wide range of molecular properties. researchgate.net These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. finechem-mirea.ru For 3-(4-Fluorophenyl)-3-methylbutanoic acid, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This provides crucial information about bond lengths, bond angles, and dihedral angles.
Conformational analysis is an extension of geometry optimization that explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. Due to the flexibility of the butanoic acid chain and its orientation relative to the fluorophenyl ring, this compound can exist in multiple conformations. Computational studies can identify the various low-energy conformers and calculate their relative energies, providing insight into the most populated and stable structures at a given temperature. uci.edu The presence of the fluorine substituent can influence the rotational barrier around the N1–C10 bond, leading to distinct energy minima and maxima on the potential energy surface. nih.gov
Spectroscopic Parameter Prediction
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.net For this compound, methods like DFT can be employed to calculate:
Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the normal modes of vibration, a theoretical IR spectrum can be generated. jcdronline.org Comparing this with an experimental spectrum can help in assigning specific absorption bands to particular functional groups and vibrational motions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. jcdronline.org These predicted chemical shifts are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
The accuracy of these predictions depends on the chosen level of theory and basis set. finechem-mirea.ru
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution and orbital energies. Key aspects that can be studied for this compound include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. elsevierpure.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other reagents.
Global Reactivity Descriptors: Based on the energies of the FMOs, various reactivity descriptors can be calculated. researchgate.net These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.
These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its chemical behavior with that of other compounds.
Computed Relative Energies of Isomers
Computational methods are highly effective for determining the relative stabilities of different isomers. uci.edu For this compound, several structural isomers exist, such as 2-(4-Fluorophenyl)-3-methylbutanoic acid and 3-(4-fluorophenyl)-2-methylbutanoic acid. bldpharm.comuni.lu By calculating the total electronic energy of the optimized geometry for each isomer, their relative energies can be determined.
The isomer with the lowest energy is the most thermodynamically stable. These calculations can be performed in the gas phase or with the inclusion of solvent effects to better mimic experimental conditions. researchgate.net The computed relative energies are crucial for understanding the equilibrium distribution of isomers in a mixture and for predicting the major products of a chemical reaction.
Below is a hypothetical data table illustrating how such results might be presented. The values are for illustrative purposes only.
| Isomer | Relative Energy (kcal/mol) |
| This compound | 0.00 |
| 2-(4-Fluorophenyl)-3-methylbutanoic acid | +2.5 |
| 3-(4-Fluorophenyl)-2-methylbutanoic acid | +1.8 |
Reaction Mechanism Modeling
Computational chemistry can also be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Transition State Analysis and Reaction Path Studies
To understand how this compound might be synthesized or how it participates in chemical reactions, transition state analysis and reaction path studies can be performed. This involves:
Identifying Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction are calculated.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Computational algorithms are used to locate these TS structures.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Mapping the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) method can be used to trace the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.
For example, the esterification of 3-methylbutanoic acid with methanol (B129727) can be studied computationally to understand its mechanism. pearson.com A similar approach could be applied to reactions involving this compound to elucidate the role of the fluorophenyl group in influencing the reaction mechanism and energetics.
Molecular Modeling and Simulation in Biological Contexts
Molecular modeling and simulations are indispensable for predicting how a molecule might behave in a biological system, offering a bridge between chemical structure and pharmacological activity.
Ligand-Target Interaction Prediction (e.g., enzyme active sites, receptor binding sites)
Predicting the interaction between a small molecule (a ligand) and a biological macromolecule (a target like an enzyme or receptor) is a cornerstone of modern drug discovery. rjptonline.org Molecular docking is a primary computational technique used for this purpose. rjptonline.orgmdpi.com It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. rjptonline.org
For this compound, docking studies could identify potential biological targets. The molecule's key structural features would guide these interactions:
The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming strong interactions with polar amino acid residues like Arginine, Lysine, or Histidine in a binding site. nih.govsiftdesk.org
The 4-fluorophenyl group can engage in hydrophobic and aromatic (pi-pi stacking) interactions with residues such as Phenylalanine, Tyrosine, and Tryptophan. The fluorine atom itself can form specific halogen bonds or other electrostatic interactions.
The gem-dimethyl group provides a bulky, hydrophobic character that can fit into corresponding hydrophobic pockets within the target protein.
A typical output from a docking simulation would include a binding affinity score, which estimates the strength of the interaction, and a detailed list of the interacting amino acid residues.
The following table provides a hypothetical example of docking results for this compound with a generic enzyme active site.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Hypothetical Kinase A | -8.2 | Lys72, Glu91 | Hydrogen Bond, Salt Bridge |
| Phe165 | Pi-Pi Stacking | ||
| Leu168, Val78 | Hydrophobic Interaction | ||
| Hypothetical Protease B | -7.5 | Arg121, Ser195 | Hydrogen Bond |
| Trp215 | Pi-Pi Stacking | ||
| Ile99, Val213 | Hydrophobic Interaction |
Note: This data is hypothetical and serves to illustrate the type of information generated from molecular docking studies. It does not represent experimentally validated interactions.
Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. uc.pt By systematically modifying a lead compound, researchers can identify which chemical groups are essential for its function. uc.pt
For this compound, a systematic SAR study would involve synthesizing and testing a series of analogs. Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can then be used to build a mathematical model that correlates structural features with activity.
Key modifications to the this compound scaffold could include:
Altering the phenyl ring substitution: Moving the fluorine to the ortho or meta positions, or replacing it with other halogens (Cl, Br) or electron-donating/-withdrawing groups (e.g., -CH₃, -CF₃).
Modifying the carboxylic acid: Converting it to an ester, amide, or other bioisosteres to probe the importance of the acidic proton and hydrogen bonding capability.
Changing the alkyl chain: Varying the length of the chain or removing the methyl groups to assess the role of size and hydrophobicity in binding.
The table below illustrates a potential SAR derivation for a series of hypothetical analogs targeting an enzyme, with activity measured as the half-maximal inhibitory concentration (IC₅₀).
| Compound | R1 (Phenyl Substitution) | R2 (Acid Moiety) | R3 (Alkyl Moiety) | IC₅₀ (µM) |
| Parent Compound | 4-Fluoro | -COOH | -C(CH₃)₂- | 10.5 |
| Analog 1 | 4-Chloro | -COOH | -C(CH₃)₂- | 15.2 |
| Analog 2 | 3-Fluoro | -COOH | -C(CH₃)₂- | 25.1 |
| Analog 3 | 4-Fluoro | -COOCH₃ | -C(CH₃)₂- | 50.8 |
| Analog 4 | 4-Fluoro | -COOH | -CH(CH₃)- | 8.3 |
| Analog 5 | H | -COOH | -C(CH₃)₂- | 45.7 |
Note: This table is a representative example of an SAR study. The compounds and their corresponding activity values are hypothetical and for illustrative purposes only.
From such a table, one might conclude that a 4-fluoro substituent is preferred over a 4-chloro or 3-fluoro, the free carboxylic acid is crucial for activity, and slight modifications to the alkyl backbone could be beneficial. uc.pt
Biological Activity and Molecular Interactions Research
Enzyme Inhibition Studies
Current research has not specifically detailed the inhibitory effects of 3-(4-Fluorophenyl)-3-methylbutanoic acid on metalloproteases such as Endothelin-Converting Enzyme-1 (ECE-1) and Neutral Endopeptidase (NEP). While the inhibition of these enzymes is a significant area of therapeutic research, particularly for cardiovascular diseases, dedicated studies on this specific compound are not available in the reviewed literature. nih.govnih.govnih.gov ECE is a zinc-dependent metalloprotease responsible for converting big endothelin-1 (B181129) to the potent vasoconstrictor endothelin-1. patsnap.com NEP is also a zinc-dependent metalloprotease that degrades several vasoactive peptides. nih.gov
There is no specific information available in the current body of scientific literature regarding the interaction of this compound with carbonic anhydrase or other proteases. Carbonic anhydrases are a family of zinc metalloenzymes that play a crucial role in various physiological processes. nih.govfrontiersin.org While the inhibition of carbonic anhydrase is a target for various therapeutic agents, and carboxylic acid derivatives have been explored as inhibitors, no studies have been published on the specific activity of this compound. nih.govnih.gov Similarly, detailed research into its interactions with other general proteases is not presently available. mdpi.comnih.govmdpi.com
No research has been published detailing the interaction or inhibitory activity of this compound on decarboxylase enzyme systems, including the UbiD-like enzyme family. UbiD-like enzymes are a recently discovered family of decarboxylases that utilize a prenylated-flavin mononucleotide cofactor. nih.govnih.govrsc.org Their role in the (de)carboxylation of a variety of aromatic substrates has garnered interest, but studies involving this compound have not been conducted. nih.govrsc.org
Specific studies on the urease inhibitory activity of this compound are not available in the current literature. However, research on structurally related compounds suggests that molecules containing a fluorophenyl group can exhibit urease inhibition. For instance, studies on a series of compounds revealed that the presence of 3-chloro and 4-fluoro substitutions on an aryl group led to enhanced urease inhibition. researchgate.net One such compound demonstrated potent urease inhibitory activity with an IC50 value of 27.1 μg/mL, which was comparable to the standard inhibitor thiourea (B124793) (IC50 of 27.5 μg/mL). researchgate.net
Table 1: Urease Inhibitory Activity of Structurally Related Compounds
| Compound ID | Substituents on Aryl Group | Urease Inhibition IC50 (μg/mL) |
|---|---|---|
| Compound 2i | 3-chloro, 4-fluoro | 27.1 |
| Compound 2a | Unspecified | 27.9 |
| Thiourea (Standard) | - | 27.5 |
| Compound 2e | Unspecified | 29.2 |
| Compound 2b | Electron-donating groups | Less active |
| Compound 2f | Electron-donating groups | Less active |
| Compound 2d | Electron-withdrawing CN group | Poor activity |
This table presents data for compounds structurally related to this compound to provide context on the potential activity of the fluorophenyl moiety. Data for this compound itself is not available.
There is no published research on the inhibitory activity of this compound against viral enzymes such as HIV-1 Reverse Transcriptase (RT) and Hepatitis C Virus (HCV) NS5B Polymerase. HIV-1 RT is a key enzyme in the replication cycle of the human immunodeficiency virus. nih.govmdpi.comnih.gov The HCV NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the hepatitis C virus. nih.govnatap.orgmdpi.comnih.govstrbd.com While numerous compounds have been screened for inhibitory activity against these viral targets, this compound has not been among them.
Receptor Binding and Modulation Research
No specific studies on the receptor binding and modulation properties of this compound have been reported in the scientific literature. Receptor binding assays are a fundamental component of drug discovery to determine the interaction of a compound with a specific receptor. nih.gov However, no such data is available for this compound, and therefore its potential to modulate any receptor-mediated signaling pathways remains uncharacterized.
Antimicrobial Efficacy Investigations (in vitro)
There are no available in vitro studies that define the antibacterial spectrum of this compound. Data regarding its potency, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against various Gram-positive or Gram-negative bacteria, have not been reported in the scientific literature.
Similarly, the antifungal properties of this compound have not been characterized in the available literature. There are no published reports detailing its spectrum of activity or potency (e.g., MIC or Minimum Fungicidal Concentration [MFC] values) against fungal pathogens.
No studies were identified that investigated the inhibitory activity of this compound against specific microbial enzymes. Specifically, there is no data on its potential to inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, or 14α-lanosterol demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis.
Cellular and Subcellular Interaction Studies (in vitro and non-human in vivo)
The scientific literature lacks studies on the cellular and subcellular interactions of this compound. No in vitro or non-human in vivo research has been published that describes its uptake, distribution, or mechanism of interaction at the cellular or organelle level.
on this compound
Extensive research into the biological and molecular activities of chemical compounds is crucial for understanding their potential applications and effects. This article focuses on the existing research concerning the specific compound this compound, structured according to key areas of investigation in cellular and molecular biology.
Detailed investigations into how a compound interacts with biological systems at a molecular and cellular level are fundamental to assessing its properties. The following sections review the available research on this compound in several specific contexts.
Research specifically investigating the interactions of this compound with amino acid transport systems and its mechanisms of cellular uptake is not available in the current body of scientific literature.
Amino acid transporters are crucial for cellular function, mediating the uptake of essential nutrients required for processes like protein synthesis and energy production. nih.govnih.gov Cancer cells, in particular, often exhibit an increased demand for amino acids to support their rapid proliferation, leading to the overexpression of certain amino acid transporters. nih.gov This makes these transporters a potential target for therapeutic interventions. nih.gov The cellular uptake of molecules can occur through various mechanisms, including endocytosis, where the cell membrane engulfs the substance. nih.govnih.gov The specific pathway, such as clathrin-mediated or caveolin-mediated endocytosis, can be identified using various inhibitors in experimental settings. nih.govnih.gov
Without specific studies on this compound, it is not possible to determine which, if any, amino acid transporters it may interact with or the primary mechanisms by which it enters cells.
There is currently no available research data on the effects of this compound on mitochondrial function.
Mitochondria are vital organelles responsible for cellular energy production through oxidative phosphorylation and are also involved in various other cellular processes. nih.govmdpi.com The modulation of mitochondrial function can have significant impacts on cell health and disease. nih.gov For instance, some compounds can affect mitochondrial biogenesis, the process of generating new mitochondria, or alter the mitochondrial membrane potential, which is crucial for ATP synthesis. nih.govnih.gov Disruption of the mitochondrial electron transport chain can lead to the generation of reactive oxygen species (ROS), potentially causing cellular damage. nih.govmdpi.com
As no studies have been published on the interaction of this compound with mitochondria, its effects on these critical cellular functions remain unknown.
Specific data from cellular cytotoxicity assays for this compound in a non-therapeutic context could not be located in the available scientific literature.
Cytotoxicity assays are used to determine the toxicity of a compound to cells. imrpress.commdpi.com These assays measure various indicators of cell health, such as cell viability, membrane integrity, and metabolic activity. nih.govmdpi.com Common methods include the MTT assay, which assesses metabolic activity, and the lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane damage. nih.govmdpi.com Such studies are fundamental in toxicology and are a prerequisite for any potential therapeutic development.
Without experimental data, the cytotoxic profile of this compound on different cell lines is undetermined.
There is no specific research available that has investigated the in vitro antioxidant potential of this compound.
In vitro antioxidant assays are used to evaluate the ability of a compound to neutralize free radicals and other reactive oxygen species. researchgate.netmdpi.com Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the ability of a compound to donate an electron or hydrogen atom to a stable radical. mdpi.comnih.govresearchgate.net The antioxidant potential of a compound is often linked to its chemical structure, such as the presence of phenolic hydroxyl groups. nih.govnih.gov
The capacity of this compound to act as an antioxidant has not been experimentally determined.
Future Research Directions and Emerging Applications
Development of Advanced and Sustainable Synthetic Methodologies
The future synthesis of 3-(4-fluorophenyl)-3-methylbutanoic acid and its derivatives will likely focus on the integration of green and sustainable chemistry principles to enhance efficiency and minimize environmental impact. Current synthetic routes for similar arylpropanoic acids often rely on traditional methods that may involve harsh reagents and generate significant waste. Advanced methodologies could offer more eco-friendly alternatives.
Future research in this area could explore:
Biocatalytic Synthesis: The use of enzymes to catalyze the synthesis could offer high enantioselectivity and milder reaction conditions. Lipases or esterases could be employed for the resolution of racemic mixtures or in asymmetric synthesis pathways.
Continuous Flow Chemistry: Implementing continuous flow processes could enable safer, more scalable, and highly controlled production. This methodology allows for precise control over reaction parameters such as temperature and pressure, often leading to higher yields and purity.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a powerful tool for the formation of carbon-carbon bonds under mild conditions, potentially offering novel and more sustainable routes to this compound and its analogs. nih.gov
A comparative overview of potential synthetic methodologies is presented in Table 1.
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Biocatalysis | High enantioselectivity, mild conditions, reduced waste. | Screening for suitable enzymes, process optimization. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of flow parameters. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations. | Catalyst development, exploration of reaction scope. |
Exploration of Novel Bioactive Derivatives with Modulated Molecular Interactions
The structural scaffold of this compound is a promising starting point for the development of novel bioactive compounds. The carboxylic acid moiety can be readily modified to produce a variety of derivatives, such as amides and esters, which may exhibit a range of biological activities. The fluorine atom on the phenyl ring can also influence the compound's pharmacokinetic and pharmacodynamic properties.
Future exploration of bioactive derivatives could involve:
Synthesis of Amide and Ester Libraries: A diverse library of amide and ester derivatives could be synthesized and screened for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govesisresearch.org Structure-activity relationship (SAR) studies would be crucial to identify key structural features responsible for any observed bioactivity.
Introduction of Additional Pharmacophores: The core structure could be further modified by introducing other pharmacophoric groups to enhance potency and selectivity for specific biological targets.
Table 2 outlines potential modifications and their rationale for generating novel bioactive derivatives.
| Derivative Type | Rationale for Synthesis | Potential Biological Activities |
|---|---|---|
| Amides | Increased metabolic stability, potential for new hydrogen bonding interactions. | Anticancer, antimicrobial, enzyme inhibition. |
| Esters | Prodrug potential, altered solubility and cell permeability. | Anti-inflammatory, analgesic. |
| Heterocyclic Analogs | Introduction of novel pharmacophoric features, potential for enhanced target binding. | Diverse therapeutic areas depending on the heterocycle. |
Elucidation of Intricate Molecular Mechanisms through Integrated Experimental and Computational Approaches
For any newly identified bioactive derivatives of this compound, a deep understanding of their molecular mechanisms of action will be essential for further development. An integrated approach combining experimental and computational techniques would be highly valuable in this endeavor.
Key areas for future mechanistic studies include:
Computational Modeling and Molecular Docking: In silico methods can be used to predict potential biological targets and to model the binding interactions of the compounds at the atomic level. This can provide valuable insights into the structural basis of their activity and guide the design of more potent analogs.
Target Identification and Validation: For derivatives showing promising biological activity, experimental techniques such as affinity chromatography and proteomics can be employed to identify their cellular binding partners. Subsequent validation studies would be necessary to confirm the relevance of these targets to the observed biological effects.
Applications in Chemical Biology Probes and Tools for Mechanistic Studies
Beyond its potential as a scaffold for therapeutic agents, this compound could also serve as a valuable building block for the creation of chemical biology probes. These tools are instrumental in studying biological processes and elucidating the mechanisms of action of drugs.
Future applications in this domain could include:
Design of Fluorescent Probes: The core structure could be conjugated with a fluorescent dye to create probes for visualizing biological targets and processes within cells. These probes could be used in fluorescence microscopy and other imaging techniques.
Development of Photoaffinity Probes: The incorporation of a photoreactive group, such as a diazirine or an azide, would allow for the creation of photoaffinity probes. nih.govnih.govrsc.orgresearchgate.net These probes can be used to covalently label their biological targets upon photoactivation, facilitating their identification and characterization.
The development of such chemical tools would not only advance our understanding of the biological activities of this compound derivatives but also provide valuable reagents for broader biological research.
Q & A
Basic: What established synthetic routes exist for 3-(4-Fluorophenyl)-3-methylbutanoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of fluorinated aryl butanoic acids typically involves multi-step organic reactions. A key intermediate is the ester form, such as methyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS: 63131-29-3), which can undergo hydrolysis and decarboxylation under acidic conditions (e.g., H₂SO₄ in refluxing acetic acid/water) to yield the carboxylic acid derivative . Optimization strategies include:
- Temperature control : Reflux conditions (100–120°C) for hydrolysis ensure complete conversion while avoiding side reactions.
- Catalyst screening : Acidic or enzymatic catalysts can improve reaction efficiency.
- Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and enhances yields for similar fluorinated compounds .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Critical analytical techniques include:
- HPLC/LC-MS : To assess purity (>95% by LC/MS-ELSD) and detect trace impurities .
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity by verifying the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and methyl branching (δ ~1.2–1.5 ppm for CH₃ groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M-H]⁻ at m/z ~209.08 for C₁₁H₁₁FO₂⁻) .
- Melting point analysis : Compare observed values (e.g., 169–171°C for structurally related acids) to literature data .
Advanced: What strategies can resolve contradictions in reported biological activities of fluorinated aryl butanoic acid derivatives?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. To address this:
- Comparative SAR studies : Systematically modify substituents (e.g., fluorine position, methyl branching) and test activity in standardized assays. For example, 3-(3,5-difluorophenyl) analogs show altered binding affinities compared to mono-fluorinated derivatives due to electronic effects .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for metabolic interference (e.g., liver microsome stability assays) .
- Crystallography or docking studies : Resolve target-binding ambiguities by analyzing interactions with proteins (e.g., HMG-CoA reductase for lipid-lowering activity) .
Advanced: How do fluorination patterns on the phenyl ring influence the compound’s physicochemical properties and target binding?
Methodological Answer:
Fluorine’s electronegativity and steric effects significantly impact:
- Lipophilicity (LogP) : 4-Fluorophenyl groups increase hydrophobicity compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic stability : Fluorine at the para position reduces oxidative metabolism by cytochrome P450 enzymes, as seen in related HMG-CoA reductase inhibitors .
- Target affinity : Fluorine’s electron-withdrawing effect strengthens hydrogen bonding with residues in enzyme active sites. For example, 4-fluorophenyl derivatives exhibit higher inhibitory potency against β-secretase than 3-fluorinated analogs .
Methodological: What in vitro assays are suitable for evaluating the metabolic stability of this compound in drug discovery?
Methodological Answer:
Key assays include:
- Liver microsome stability : Incubate the compound with rat or human liver microsomes, measure parent compound depletion over time via LC-MS, and calculate half-life (t₁/₂) .
- CYP450 inhibition screening : Test against major isoforms (CYP3A4, CYP2D6) using fluorogenic substrates to assess potential drug-drug interactions .
- Plasma protein binding : Use equilibrium dialysis to determine free fraction, which correlates with bioavailability .
Advanced: How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic profiles?
Methodological Answer:
- Molecular dynamics (MD) simulations : Predict binding modes to targets (e.g., PPARγ for antidiabetic activity) and optimize substituent positions .
- QSAR models : Corrogate structural features (e.g., fluorine count, logP) with ADME properties using datasets from analogs like 3-(3-fluorophenyl)propionic acid .
- Density Functional Theory (DFT) : Calculate electronic effects of fluorine on pKa and solubility, guiding salt or prodrug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
